6-Hydroxypyridazin-3-carbonsäure

Übersicht

Beschreibung

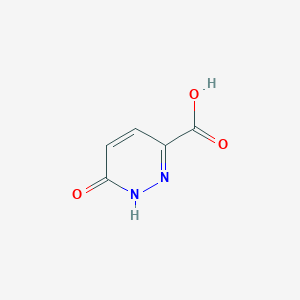

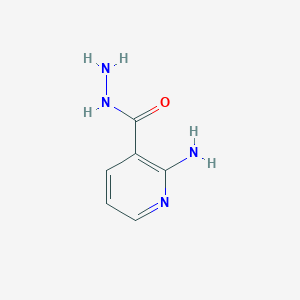

6-Hydroxypyridazine-3-carboxylic acid is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The compound features both a hydroxy group and a carboxylic acid group attached to the pyridazine ring, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of pyridazine derivatives can be complex due to the presence of reactive functional groups that can participate in various chemical reactions. For instance, the synthesis of substituted pyridines involves the formation of 6-hydroxy-4-phenoxy-2-oxo-1-substituted pyridine-3-carboxyanilides from amino-oxazines with sodium phenoxide in phenol . Another study describes the synthesis of 6-methoxypyridazine-3-carboxylic acid through methoxylation of chlorine and subsequent oxidation of the methyl group, with overall yields ranging from 28.7% to 37.7% .

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was characterized using elemental analysis, mass spectrometry, FT-IR, NMR spectroscopy, and crystallographic techniques . Such studies provide valuable insights into the molecular geometry and electronic structure of pyridazine compounds.

Chemical Reactions Analysis

Pyridazine derivatives can undergo a range of chemical reactions due to their reactive functional groups. The acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines to 3-alkoxypyridine 1-oxides demonstrates the reactivity of such compounds under acidic conditions . Additionally, the formation of carboxyketenes from 4-hydroxy-1,3-oxazin-6-ones and Meldrum's acid derivatives highlights the potential for thermal fragmentation and decarboxylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-hydroxypyridazine-3-carboxylic acid and its derivatives are influenced by their molecular structure. For instance, the effects of methylation on intermolecular interactions and lipophilicity were studied for a series of methylated 6-hydroxypyridazine-3-carboxylic acids. The compounds exhibited equilibrium between lactam and lactim tautomers, which affected their synthesis and crystallization behavior . The study of lanthanide-organic frameworks constructed using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands also provides insights into the coordination chemistry and topology of such compounds .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

Carbonsäuren, wie z.B. 6-Hydroxypyridazin-3-carbonsäure, sind vielseitige organische Verbindungen, die in der organischen Synthese eingesetzt werden . Sie können an verschiedenen organischen Reaktionen teilnehmen, wie z.B. Substitution, Eliminierung, Oxidation und Kupplung .

Nanotechnologie

Im Bereich der Nanotechnologie werden Carbonsäuren als Oberflächenmodifikatoren verwendet, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern . So wurde beispielsweise berichtet, dass organische Carbonsäuren die Oberflächenmodifizierung von mehrwandigen Kohlenstoffnanoröhren (MWCNTs) durch Ultraschallstrahlung unterstützen .

Polymere

Carbonsäuren finden Anwendungen im Bereich der Polymere als Monomere, Additive, Katalysatoren usw. . Sie können bei der Herstellung sowohl synthetischer als auch natürlicher Polymere eingesetzt werden .

Oberflächenmodifikation

Carbonsäuren werden zur Modifizierung der Oberflächen von Nanopartikeln und Nanostrukturen wie Kohlenstoffnanoröhren und Graphen verwendet . Dies trägt zur Herstellung von Polymer-Nanomaterialien bei .

Medizinischer Bereich

Carbonsäuren haben aufgrund ihrer stark polaren chemischen Struktur und ihrer aktiven Beteiligung an organischen Reaktionen Anwendungen im medizinischen Bereich .

Pharmakologie

In der pharmazeutischen Industrie werden Carbonsäuren bei der Synthese verschiedener Arzneimittel eingesetzt . Ihre hohe Löslichkeit in polaren Lösungsmitteln macht sie ideal für diesen Zweck .

Synthese von Retinoiden

This compound wurde bei der Synthese von Retinoiden verwendet . Retinoide sind eine Klasse chemischer Verbindungen, die Vitamine von Vitamin A sind oder chemisch damit verwandt sind.

Molekular geprägte Polymere (MIPs)

This compound wurde bei der Synthese von molekular geprägten Polymeren (MIPs) verwendet . MIPs sind synthetische Polymere mit spezifischen Hohlräumen, die für ein Zielmolekül ausgelegt sind, was eine selektive Bindung eines bestimmten "Abdruck"-Moleküls ermöglicht.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 6-Hydroxypyridazine-3-carboxylic acid It’s known that this compound can react with certain lanthanides .

Mode of Action

6-Hydroxypyridazine-3-carboxylic acid: interacts with lanthanides such as Nd, Sm, Eu, and Gd . It reacts with these elements and oxalic acid under certain conditions to generate novel lanthanide-organic coordination polymeric networks .

Biochemical Pathways

The specific biochemical pathways affected by 6-Hydroxypyridazine-3-carboxylic acid The formation of lanthanide-organic coordination polymeric networks suggests potential involvement in metal-organic framework (mof) synthesis .

Pharmacokinetics

The pharmacokinetic properties of 6-Hydroxypyridazine-3-carboxylic acid are as follows :

- High No No No No No No No -7.38 cm/s 0.32 -0.89 18.3 mg/ml ; 0.13 mol/l ClassVery soluble

It is also very soluble in water .

Result of Action

The molecular and cellular effects of 6-Hydroxypyridazine-3-carboxylic acid Its ability to form coordination polymeric networks with lanthanides suggests potential applications in materials science .

Action Environment

The environmental factors influencing the action, efficacy, and stability of 6-Hydroxypyridazine-3-carboxylic acid Its reaction with lanthanides and oxalic acid to form coordination polymeric networks occurs under hydrothermal conditions , suggesting that temperature and pressure may play a role in its reactivity.

Eigenschaften

IUPAC Name |

6-oxo-1H-pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFSROMQVPUQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308343 | |

| Record name | 6-hydroxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37972-69-3, 306934-80-5 | |

| Record name | 37972-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Hydroxypyridazine-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 6-hydroxypyridazine-3-carboxylic acid and its methylated derivatives?

A: 6-Hydroxypyridazine-3-carboxylic acid is a heterocyclic compound containing both a carboxylic acid group and a hydroxyl group. Research on this compound and its methylated derivatives, including 4,5-dihydro analogs, focuses on understanding their tautomeric forms and specific intermolecular interactions. [] These structural aspects are crucial for investigating potential applications in various fields.

Q2: Why is the lipophilicity of 6-hydroxypyridazine-3-carboxylic acid and its analogs significant?

A: The study highlighted in the provided abstract investigates the lipophilicity of 6-hydroxypyridazine-3-carboxylic acid and its analogs. [] Lipophilicity, a measure of a compound's affinity for fats and oils, plays a crucial role in determining how a molecule interacts with biological systems. Understanding the lipophilicity of these compounds can provide valuable insights into their potential for pharmaceutical applications, as it influences factors like absorption, distribution, and interaction with biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,3]Triazolo[1,5-a]pyridine](/img/structure/B1296001.png)

![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)